molecular formula C18H37NO2 B013886 Sphingosine CAS No. 123-78-4

Sphingosine

Cat. No. B013886
CAS RN: 123-78-4
M. Wt: 299.5 g/mol
InChI Key: WWUZIQQURGPMPG-KRWOKUGFSA-N
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Description

Sphingosine is an 18-carbon amino alcohol with an unsaturated hydrocarbon chain . It forms a primary part of sphingolipids, a class of cell membrane lipids that include sphingomyelin, an important phospholipid .


Synthesis Analysis

Sphingosine is synthesized from palmitoyl CoA and serine in a condensation required to yield dihydrosphingosine . Dehydrosphingosine is then reduced by NADPH to dihydrosphingosine (sphinganine), acylated to dihydroceramide finally oxidized by FAD to ceramide . Sphingosine is then solely formed via degradation of sphingolipid in the lysosome .


Molecular Structure Analysis

Sphingosine comprises a lengthy aliphatic chain and an amino group positioned at the 2-position . Typically consisting of 18 carbon atoms, the presence of the amino group renders sphingosine amphiphilic, enabling its interaction with both hydrophilic and hydrophobic regions of the cell membrane .


Chemical Reactions Analysis

Sphingosine can be phosphorylated in vivo via two kinases, sphingosine kinase type 1 and sphingosine kinase type 2 . This leads to the formation of sphingosine-1-phosphate, a potent signaling lipid .


Physical And Chemical Properties Analysis

Sphingosine is a distinctive long-chain amino alcohol setting it apart from other lipids . With a chemical formula of C18H37NO2, it comprises a lengthy aliphatic chain and an amino group positioned at the 2-position .

Mechanism of Action

Target of Action

Sphingosine primarily targets sphingosine-1-phosphate (S1P) receptors . These receptors, known as S1PR1-S1PR5, are involved in several cellular and physiological events, including lymphocyte/hematopoietic cell trafficking . Sphingosine also targets the Genome polyprotein in various organisms .

Mode of Action

Sphingosine can be phosphorylated in vivo via two kinases, sphingosine kinase type 1 and sphingosine kinase type 2 . This leads to the formation of sphingosine-1-phosphate (S1P), a potent signaling lipid . S1P exerts its action through multiple enzymatic reactions in different cell locations, such as the endoplasmic reticulum, mitochondria, and nucleus . It interacts with its GPCRs on the cell surface , regulating cellular behavior such as migration, adhesion, survival, and proliferation .

Biochemical Pathways

Sphingosine is synthesized from palmitoyl CoA and serine in a condensation required to yield dihydrosphingosine . The catabolically generated sphingosine is phosphorylated by either of two sphingosine kinases, SPHK1 and SPHK2, to produce S1P . S1P/S1PR/G-proteins have the ability to trigger different signaling pathways within the cell, such as PI3K/Akt/mTOR .

Pharmacokinetics

It’s known that sphingosine is extensively metabolized, with 14 metabolites identified, including two major active metabolites (cc112273 and cc1084037) and one major inactive metabolite (rp101124) in circulation . Ozanimod, a sphingosine 1-phosphate receptor modulator, has been studied for its pharmacokinetics, showing that the total mean recovery of the administered radioactivity was ∼63%, with ∼26% and ∼37% recovered from urine and feces, respectively .

Result of Action

The molecular and cellular effects of sphingosine’s action are diverse. For instance, sphingosine and its derivative, S1P, have been found to promote cold tolerance in cold-tolerant citrus species . Sphingosine also plays a role in regulating development, metabolism, inflammation, and many other aspects of life .

Action Environment

The action of sphingosine can be influenced by environmental factors. For example, in plants, the role of sphingosine in cold stress tolerance has been studied, with findings indicating that sphingosine accumulation promotes cold tolerance in cold-tolerant citrus species .

Safety and Hazards

Sphingosine is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

Sphingosine 1-phosphate receptor-targeted therapeutics in rheumatic diseases are being explored . Improved understanding of S1P pathobiology in autoimmune rheumatic diseases and S1PR therapeutic modulation is anticipated to lead to efficacious and safer management of these diseases .

properties

IUPAC Name

(E,2S,3R)-2-aminooctadec-4-ene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3/b15-14+/t17-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUZIQQURGPMPG-KRWOKUGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90861763
Record name Sphingosine
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Molecular Weight

299.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sphingosine
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Sphingosine

CAS RN

123-78-4, 2733-29-1
Record name Sphingosine
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Record name Sphingosine
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Record name Erythro-sphingosine, (+)-
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Record name Sphingosine
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Record name 2-aminooctadec-4-ene-1,3-diol
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Record name ERYTHRO-SPHINGOSINE, (±)-
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Record name SPHINGOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NGZ37HRE42
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Record name Sphingosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000252
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

81 °C
Record name Sphingosine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03203
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Record name Sphingosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000252
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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